1-((2-Hydroxyethoxy)methyl)-5-iodouracil
Description
Structure
3D Structure
Properties
CAS No. |
78692-74-7 |
|---|---|
Molecular Formula |
C7H9IN2O4 |
Molecular Weight |
312.06 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9IN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) |
InChI Key |
ZBGIVRIQQILFHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1COCCO)I |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Hydroxyethoxy Methyl 5 Iodouracil and Its Derivatives
Strategies for the Construction of the 1-((2-Hydroxyethoxy)methyl) Moiety
The introduction of the acyclic 1-((2-hydroxyethoxy)methyl) side chain is a critical step in the synthesis of the target compound. This can be accomplished through several synthetic routes, primarily involving direct alkylation or Michael-type addition reactions.
Alkylation Approaches for Acyclic Side Chain Introduction
Direct N-alkylation of 5-iodouracil (B140508) is a common and straightforward method for introducing the acyclic side chain. This approach typically involves the reaction of 5-iodouracil with a suitable electrophile, such as a haloether derivative, in the presence of a base. A plausible alkylating agent for this synthesis would be 2-(chloromethoxy)ethyl acetate or a similar reagent, which introduces the core structure of the side chain.
The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). nih.gov The choice of base is crucial for promoting the reaction and influencing regioselectivity. Common bases include potassium carbonate (K2CO3) and sodium hydride (NaH). nih.govbeilstein-journals.org The reaction proceeds via an SN2 mechanism, where the deprotonated uracil (B121893) anion acts as a nucleophile. nih.gov Subsequent deprotection of the hydroxyl group, if a protecting group like acetate is used, yields the desired 1-((2-hydroxyethoxy)methyl) moiety. Studies on the alkylation of uracil and its derivatives have shown that reaction conditions can be optimized to favor the desired N1-substituted product. researchgate.net
| Uracil Derivative | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Iodouracil | Alkyl Bromides (e.g., n-C4H9Br) | K2CO3 | DMSO | 80 °C | 28% (N1-isomer) | nih.gov |
| Uracil Derivatives | Alkoxycarbonylmethyl halides | K2CO3 | DMF | 160 °C (MWI) | Moderate | researchgate.net |
| 3-Substituted Indazoles | Alkyl Bromide | NaH | THF | Not Specified | >99% N1-selectivity | d-nb.info |
Michael-Type Addition Reactions in Acyclic Nucleoside Synthesis
Michael-type addition offers an alternative and often highly regioselective route for the N-alkylation of uracil rings. nih.gov This method involves the conjugate addition of the uracil anion to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. researchgate.net For the synthesis of 1-((2-Hydroxyethoxy)methyl)-5-iodouracil, a suitable Michael acceptor could be a derivative of acrylic acid, such as (2-hydroxyethyl) acrylate. nih.gov
The reaction is typically performed in a polar aprotic solvent with a base like triethylamine (TEA) to deprotonate the uracil. nih.gov The addition of the 5-iodouracil anion to the acrylate acceptor would form an intermediate that can then be chemically modified (e.g., through reduction of the ester group) to generate the final (2-hydroxyethoxy)methyl side chain. This method is particularly valuable for its potential to control regioselectivity, often favoring the thermodynamically more stable N1-adduct. acs.org
Functionalization at the Uracil Core: Iodination and Other Substitutions
The synthesis of the target molecule relies on having the correct substituents on the pyrimidine (B1678525) ring: the acyclic chain at the N1 position and an iodine atom at the C5 position.
Regioselective Synthesis of N1-Substituted Uracil Analogs
Achieving regioselectivity in the alkylation of the uracil ring is a key challenge, as alkylation can potentially occur at both the N1 and N3 positions. researchgate.net For many biological applications, the N1-substituted isomer is the desired product. Several factors influence the N1 versus N3 regioselectivity:
Steric Hindrance: The substituent at the C6 position of the uracil ring can sterically hinder the N1 position, but in the case of uracil or 5-iodouracil, this effect is minimal.
Electronic Effects: The N1-anion is generally considered more thermodynamically stable due to greater charge delocalization, which often favors N1-alkylation under equilibrium conditions.
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N3 products. For instance, alkylation of 5-iodouracil with primary or secondary alkyl bromides in DMSO with K2CO3 has been shown to predominantly yield the N1-substituted product. nih.gov Similarly, Michael additions can be optimized to achieve complete N1-regioselectivity. nih.gov
In cases where regioselectivity is poor, a common strategy is to introduce a temporary protecting group at the N3 position, directing alkylation exclusively to the N1 position, followed by deprotection.
Synthesis of 5-Iodouracil Precursors and Derivatives
The synthesis of this compound can proceed via two main pathways: either starting with pre-functionalized 5-iodouracil or by introducing the iodine atom after the acyclic side chain has been attached.
The direct iodination of uracil or its N1-substituted derivatives is a common method for creating 5-iodouracil precursors. This electrophilic substitution reaction is typically carried out using an iodinating agent in a suitable solvent. A variety of reagents and conditions have been developed for the C5-iodination of pyrimidines. rsc.org An effective method involves using molecular iodine in the presence of an oxidizing agent or catalyst. heteroletters.org For example, a combination of molecular iodine and sodium nitrite in acetonitrile has been reported as a mild, efficient, and eco-friendly system for the regioselective 5-iodination of uracil and its nucleosides, providing high yields at room temperature. heteroletters.org Other methods include using chloramine-T as an oxidant for electrophilic iodination. capes.gov.br
Advanced Synthetic Techniques for Analog Development
The this compound scaffold serves as a versatile platform for the development of more complex analogs. The presence of the iodine atom at the C5 position is particularly advantageous, as it allows for a variety of transition metal-catalyzed cross-coupling reactions.
A prominent example is the Sonogashira cross-coupling reaction , which forms a new carbon-carbon bond between the C5 position of the uracil ring and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. mdpi.com The Sonogashira coupling has been successfully applied to 5-iodouracil derivatives, including peptide nucleic acid (PNA) monomers, both in solution and on solid-phase supports. researchgate.net This method allows for the introduction of a wide range of functionalized alkyne groups, leading to the creation of diverse libraries of 5-alkynyluracil derivatives for biological screening. mdpi.comnih.gov
| Substrate | Alkyne | Catalyst System | Solvent/Base | Phase | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Iodouracil PNA monomer | Various terminal alkynes | Pd(PPh3)4 / CuI | DMF / Et3N | Solution | 38–53% | researchgate.net |
| 5-Iodouracil PNA monomer | Various terminal alkynes | Pd(PPh3)4 / CuI | DMF / Et3N | Solid | Quantitative | researchgate.net |
| Pyrimidinones/Uridine (B1682114) | Propargyl alcohol | PdCl2(PPh3)2 / CuI | DMF / Et3N | Solution | Moderate | mdpi.com |
| Pyrimidine-5'-triphosphates | Propargylamine | Palladium catalyst | Not Specified | Solution | Good | nih.gov |
These advanced techniques significantly expand the chemical space accessible from this compound, enabling the synthesis of novel compounds with potentially enhanced biological activities.
Palladium- and Copper-Catalyzed Reactions in Uracil Derivatization
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of the C5 position of the uracil ring, a critical site for introducing chemical diversity. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of uracil derivatives with potential biological activity.
Palladium-catalyzed reactions, in particular, have been employed in the synthesis of 1-((2-hydroxyethoxy)methyl) derivatives of uracil. One notable application involved the synthesis of [E]-6-(2-Acylvinyl)-1-[(2-hydroxyethoxy)methyl]uracils through a palladium-catalyzed process that included an interesting rearrangement. Although this example focuses on the C6 position, the methodology highlights the utility of palladium catalysis in modifying the uracil core of acyclic nucleoside analogs. nih.gov
While direct palladium- or copper-catalyzed derivatization of this compound is not extensively detailed in the provided search results, the general applicability of these reactions to 5-iodouracil derivatives is well-established. Common palladium-catalyzed reactions for this purpose include:
Heck Coupling: This reaction couples the 5-iodo substituent with an alkene to form a new carbon-carbon double bond.
Sonogashira Coupling: This involves the coupling of the 5-iodo group with a terminal alkyne, creating a carbon-carbon triple bond.
Suzuki Coupling: This reaction forms a new carbon-carbon single bond by coupling the 5-iodo substituent with an organoboron compound.
These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions can influence the yield and selectivity of the desired product.
Table 1: Examples of Palladium-Catalyzed Reactions on Uracil Derivatives
| Reaction Type | Reactants | Catalyst System | Product Type |
| Heck Coupling | 5-Iodouracil derivative, Alkene | Pd(OAc)₂, Ligand, Base | 5-Alkenyluracil derivative |
| Sonogashira Coupling | 5-Iodouracil derivative, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyluracil derivative |
| Suzuki Coupling | 5-Iodouracil derivative, Organoboron compound | Pd catalyst, Ligand, Base | 5-Aryl/vinyluracil derivative |
Copper-catalyzed reactions also play a role in uracil derivatization, often used for C-N and C-O bond formation, although their application in C-C bond formation at the C5 position is also known. These reactions can offer alternative reactivity and selectivity compared to palladium-catalyzed methods.
Application of Phosphoramidate ProTide Technology in Nucleoside Analog Synthesis
The ProTide (pro-nucleotide) approach is a sophisticated prodrug strategy designed to improve the delivery of nucleoside monophosphates into cells. nih.govcardiff.ac.uk This technology is particularly relevant for nucleoside analogs that require intracellular phosphorylation to become active. By masking the phosphate (B84403) group with specific chemical moieties, ProTides can enhance cell membrane permeability and bypass the often inefficient initial enzymatic phosphorylation step.
A phosphoramidate ProTide typically consists of an aryl group and an amino acid ester moiety attached to the phosphate group of the nucleoside analog. Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate. This technology has been successfully applied to a variety of nucleoside and acyclic nucleoside analogs, leading to several clinically approved antiviral drugs. nih.gov
While a direct application of the ProTide technology to this compound is not explicitly detailed in the provided search results, the principles of this technology are readily applicable. The synthesis of a ProTide derivative of this compound would involve the phosphorylation of the primary hydroxyl group of the 2-hydroxyethoxy side chain, followed by the introduction of the aryl and amino acid ester groups.
The synthesis of phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine (FdU), a structurally related nucleoside analog, has been reported. nih.gov These ProTides have demonstrated promising preclinical results, highlighting the potential of this approach for enhancing the therapeutic index of uracil-based anticancer agents. nih.gov
Table 2: General Structure and Components of a Phosphoramidate ProTide
| Component | Chemical Moiety | Function |
| Nucleoside Analog | This compound | The core therapeutic agent |
| Phosphate Group | -PO₄⁻ | Connects the nucleoside analog to the masking groups |
| Aryl Group | e.g., Phenyl, Naphthyl | Masks the phosphate charge, enhances lipophilicity |
| Amino Acid Ester | e.g., L-Alanine methyl ester | Masks the phosphate charge, aids in enzymatic cleavage |
Antiviral and Inhibitory Activities of 1 2 Hydroxyethoxy Methyl 5 Iodouracil and Analogs in Vitro Investigations
Spectrum of Antiviral Activity Against DNA and RNA Viruses (In Vitro)
The structural characteristics of 1-((2-Hydroxyethoxy)methyl)-5-iodouracil, featuring an acyclic side chain mimicking the sugar moiety of natural nucleosides and a halogenated pyrimidine (B1678525) base, form the basis for its investigation against a range of DNA and RNA viruses.
Acyclic nucleoside analogs are a cornerstone of anti-herpesvirus therapy. Compounds like acyclovir (B1169) and ganciclovir (B1264) are classic examples that demonstrate potent activity against herpes simplex virus (HSV), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV). The mechanism of these analogs typically relies on their selective phosphorylation by a virus-encoded thymidine (B127349) kinase (TK) and subsequent incorporation into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination. nih.govnih.govresearchgate.net
Analogs of this compound are expected to follow a similar mechanism. The viral TK preferentially recognizes and monophosphorylates the analog due to the flexible acyclic side chain. Host cellular kinases then further phosphorylate it to the active triphosphate form. This active metabolite can then compete with natural deoxynucleoside triphosphates for the viral DNA polymerase. nih.govasm.org While specific data for this compound is limited in readily available literature, the activity of related 5-substituted acyclouridine derivatives has been documented, showing that modifications on the uracil (B121893) ring can significantly influence antiviral potency and selectivity.
Table 1: In Vitro Anti-Herpesvirus Activity of Selected Acyclic Nucleoside Analogs No specific data for this compound was found in the searched literature. Data for representative approved drugs are shown for context.
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Acyclovir | HSV-1 | Vero | 0.1 - 1.0 | nih.govnih.gov |
| Acyclovir | HSV-2 | Vero | 0.4 - 2.0 | nih.gov |
| Acyclovir | VZV | MRC-5 | 1.0 - 4.0 | nih.gov |
| Ganciclovir | HCMV | HFF | 0.5 - 2.5 | asm.org |
The treatment of chronic hepatitis B virus (HBV) infection also relies heavily on nucleoside and nucleotide analogs that inhibit the HBV polymerase (a reverse transcriptase). While specific studies on this compound against HBV are not prominent, the activity of other pyrimidine acyclic nucleoside analogs has been explored. For instance, new N-substituted pyrimidine acyclic nucleosides have been synthesized and tested for their anti-HBV activity using the HepG2 2.2.15 cell line, which produces HBV particles. Some of these compounds have demonstrated promising activity, indicating that the acyclic nucleoside scaffold is a viable pharmacophore for HBV inhibition. The primary mechanism involves the inhibition of viral DNA synthesis.
Investigations into analogs of this compound have revealed significant activity against Human Immunodeficiency Virus Type 1 (HIV-1). A closely related compound, 1-[(2-hydroxyethoxy)-methyl]-6-(phenylthio)thymine (HEPT), is a well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the viral DNA. Instead, they bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT), located near the active site. wikipedia.org This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting the conversion of viral RNA to DNA.
Derivatives of HEPT, such as 5-ethyl-6-(phenylthio)uracil analogs, have shown highly potent and selective inhibition of HIV-1 replication, including activity against zidovudine-resistant strains. psu.edu One analog, 1-Benzyloxymethyl-5-ethyl-6-phenylthiouracil, was found to inhibit HIV-1 at nanomolar concentrations. psu.edu This class of compounds is specific to HIV-1 and does not inhibit HIV-2 RT. psu.edu Furthermore, studies on other 5-substituted uridine (B1682114) nucleosides, such as 2′,3′-isopropylidene-5-iodouridine, have also demonstrated anti-HIV-1 activity, suggesting that the 5-iodouracil (B140508) moiety can be a key component for antiviral efficacy.
Table 2: In Vitro Anti-HIV-1 Activity of Analog Compounds
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 1-Benzyloxymethyl-5-ethyl-6-phenylthiouracil | HIV-1 | Various | 1.5 - 7.0 | psu.edu |
In vitro research into the specific activity of this compound and its close acyclic pyrimidine analogs against coronaviruses and influenza viruses is not extensively reported in the reviewed scientific literature. The search for effective antivirals against these respiratory pathogens has explored a wide range of chemical scaffolds. For influenza, inhibitors may target viral proteins like neuraminidase, the M2 ion channel, or the viral RNA polymerase. nih.govnih.gov For coronaviruses, research has focused on inhibitors of the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). longdom.org
Interestingly, one study demonstrated that an iodine-containing complex, Renessans, exhibited potent in vitro antiviral activity against SARS-CoV-2, with an EC₅₀ value as low as 0.425 µg/mL in Vero cells. nih.gov While this compound is not a direct structural analog, it highlights that iodine-containing molecules can possess anti-coronaviral properties, a feature that may warrant future investigation for 5-iodo-substituted pyrimidines. nih.gov Other research has shown that inhibitors of pyrimidine biosynthesis can prevent influenza virus replication, indicating a potential, albeit indirect, therapeutic strategy involving pyrimidine metabolism. nih.govmdpi.com
Investigations into Mechanisms of Drug Resistance in Viral Strains
The development of drug resistance is a significant challenge in antiviral therapy. For nucleoside and non-nucleoside analogs, resistance typically arises from specific mutations in the viral enzymes that are targeted by the drug.
Herpesviruses: For anti-herpesvirus nucleoside analogs like acyclovir, resistance is most commonly associated with mutations in the viral thymidine kinase gene (UL23). nih.govasm.org These mutations can lead to absent or reduced production of the TK enzyme or an altered enzyme with reduced affinity for the drug, thereby preventing its activation. Less frequently, mutations can occur in the viral DNA polymerase gene (UL30), resulting in an enzyme that can discriminate between the antiviral analog and the natural nucleoside triphosphate. nih.govresearchgate.net
HIV-1: For NNRTIs like the HEPT analogs, resistance emerges rapidly if viral replication is not fully suppressed. wikipedia.org Specific amino acid substitutions in the NNRTI binding pocket of the reverse transcriptase can reduce the binding affinity of the inhibitor. Commonly observed mutations conferring resistance to NNRTIs include K103N and Y181C. wikipedia.orgyoutube.com Viruses with these mutations show reduced susceptibility to multiple drugs within the NNRTI class. wikipedia.org The presence of pre-existing drug-resistant mutations can be found even in treatment-naive individuals, underscoring the genetic plasticity of HIV-1. youtube.com
Biochemical Analysis of Resistance Mechanisms (e.g., Reverse Transcriptase Mutations)
The development of drug resistance is a significant challenge in antiviral therapy. For nucleoside reverse transcriptase inhibitors (NRTIs), resistance typically emerges from specific mutations in the viral reverse transcriptase (RT) enzyme, which is the primary target of this drug class. nih.gov While specific resistance studies on this compound are not extensively documented in publicly available research, the biochemical mechanisms of resistance to analogous compounds are well-characterized and provide a strong predictive framework.
Resistance to NRTIs generally occurs through two principal biochemical mechanisms:
Altered Substrate Discrimination : This is a common mechanism where mutations in the RT enzyme's active site change its three-dimensional structure. nih.govyoutube.comyoutube.com These changes reduce the enzyme's affinity for the activated (triphosphorylated) nucleoside analog, thereby preventing its incorporation into the growing viral DNA chain. However, the mutated enzyme retains its ability to bind and incorporate the natural deoxynucleoside triphosphates (dNTPs), allowing viral replication to proceed, albeit sometimes at a reduced rate. nih.gov Key mutations associated with this mechanism include M184V, K65R, L74V, and the Q151M complex, which can confer broad cross-resistance to multiple NRTIs. nih.govnih.gov
Increased Primer Unblocking (Phosphorolysis) : This mechanism involves the enhanced removal of an already incorporated chain-terminating nucleoside analog from the 3'-end of the viral DNA. nih.gov Certain mutations, known as thymidine analog mutations (TAMs) (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E), increase the RT's ability to perform a phosphorolytic excision reaction. nih.gov This process uses a pyrophosphate donor, typically ATP, to "unblock" the terminated DNA chain, allowing replication to resume. nih.gov This pathway is a major cause of resistance to thymidine analogs like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T). plos.org
The specific pathway of resistance that might develop against this compound would depend on its precise interaction with the viral reverse transcriptase. Given its structural similarity to other pyrimidine nucleoside analogs, it is plausible that resistance could arise through either or both of these established mechanisms.
| Resistance Mechanism | Description | Key Reverse Transcriptase Mutations | Affected Nucleoside Analogs |
|---|---|---|---|
| Substrate Discrimination | Mutated RT enzyme preferentially binds natural dNTPs over the NRTI-triphosphate, preventing incorporation. nih.govyoutube.com | M184V, K65R, L74V, Q151M | Lamivudine, Abacavir, Tenofovir, Didanosine |
| Primer Unblocking (Excision) | Enhanced phosphorolytic removal of the incorporated NRTI from the terminated DNA chain, allowing replication to resume. nih.govnih.gov | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (TAMs) | Zidovudine, Stavudine (and cross-resistance to others) |
Comparative Studies with Other Antiviral Nucleoside/Nucleotide Analogs (In Vitro Mechanistic Comparisons)
The antiviral activity of this compound stems from its classification as an acyclic nucleoside analog. Its mechanism can be understood by comparing it to other established antiviral agents in this broad category, including other acyclic nucleoside analogs, NRTIs, and acyclic nucleoside phosphonates (ANPs).
Mechanism of Acyclic Nucleoside Analogs: Like its counterparts Acyclovir and Ganciclovir, this compound is a structural mimic of a natural nucleoside (in this case, 2'-deoxythymidine or 2'-deoxyuridine). nih.govnih.gov To become active, it must be phosphorylated intracellularly to its triphosphate form by a series of host or viral kinases. wikipedia.org This active triphosphate metabolite then acts as a competitive inhibitor of the viral DNA polymerase or reverse transcriptase. nih.gov Upon incorporation into a nascent viral DNA strand, it acts as a chain terminator because its acyclic side chain lacks the 3'-hydroxyl group required to form the next phosphodiester bond, thus halting DNA elongation. nih.govmdpi.com
Comparison with Acyclovir/Ganciclovir: The primary difference lies in the nucleobase and the target virus. Acyclovir and Ganciclovir are guanosine (B1672433) analogs that are potent inhibitors of herpesvirus DNA polymerases. nih.gov Their activation is critically dependent on initial phosphorylation by a virus-encoded thymidine kinase (TK), which makes them highly specific to infected cells. nih.gov this compound, being a uracil analog, would theoretically compete with deoxythymidine triphosphate (dTTP) and may show activity against different viruses or polymerases that utilize this natural substrate.
Comparison with Nucleoside Reverse Transcriptase Inhibitors (NRTIs): This class, which includes drugs like Zidovudine (AZT) and Lamivudine (3TC), functions via the same general mechanism of chain termination after intracellular phosphorylation. expasy.org The key distinction is the target enzyme—NRTIs are specifically designed to inhibit the reverse transcriptase of retroviruses like HIV. nih.gov While structurally similar, the efficacy of a given analog against different polymerases (e.g., herpesvirus DNA polymerase vs. HIV reverse transcriptase) varies greatly depending on the specific structure of the nucleobase and the sugar/acyclic moiety. nih.gov
Comparison with Acyclic Nucleoside Phosphonates (ANPs): ANPs, such as Cidofovir and Tenofovir, represent a significant mechanistic advancement. researchgate.net These compounds are nucleotide analogs, meaning they already contain a phosphonate (B1237965) group that is chemically stable and mimics the first phosphate (B84403) of a nucleotide. frontiersin.org This crucial feature allows them to bypass the initial, often virus-specific, phosphorylation step required for nucleoside analogs like Acyclovir or this compound. frontiersin.orgnih.gov By requiring only two subsequent phosphorylations by host cell kinases to become active, ANPs can have a broader spectrum of activity and can be effective against viruses that have developed resistance to nucleoside analogs through mutations in their viral kinase enzymes. mdpi.comfrontiersin.org
| Compound Class | Example(s) | Inferred Target of this compound | Activation (Phosphorylation) | Key Mechanistic Feature |
|---|---|---|---|---|
| Acyclic Nucleoside Analog | Acyclovir, Ganciclovir | Viral DNA Polymerase / Reverse Transcriptase | Requires initial phosphorylation by viral kinase, followed by host kinases (3 steps total). nih.gov | Acts as a chain terminator; activity often depends on a specific viral activating enzyme. nih.gov |
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Zidovudine (AZT), Lamivudine (3TC) | Viral Reverse Transcriptase | Requires phosphorylation by host cell kinases (3 steps total). expasy.org | Specifically inhibits reverse transcriptase, leading to chain termination. nih.gov |
| Acyclic Nucleoside Phosphonate (ANP) | Cidofovir, Tenofovir | Viral DNA Polymerase / Reverse Transcriptase | Bypasses first phosphorylation step; requires only 2 steps by host kinases. frontiersin.orgnih.gov | Stable phosphonate group allows circumvention of viral kinase-mediated resistance and provides a broader activity spectrum. mdpi.comfrontiersin.org |
Biochemical Interactions and Metabolic Fate of 1 2 Hydroxyethoxy Methyl 5 Iodouracil Analogs in Vitro
Enzymatic Phosphorylation and Bioactivation Pathways (In Vitro)
Acyclic nucleoside analogs like 1-((2-hydroxyethoxy)methyl)-5-iodouracil are inactive as parent compounds and depend on intracellular phosphorylation to become pharmacologically active. This bioactivation is a sequential three-step process catalyzed by a combination of viral and host cell kinases, culminating in the formation of a triphosphate metabolite. This active triphosphate form is a structural analog of natural deoxynucleoside triphosphates and is responsible for the compound's therapeutic action.
The initial phosphorylation, converting the nucleoside analog to its 5'-monophosphate, is the most crucial and often rate-limiting step in the activation pathway. nih.gov The selectivity of many antiviral acyclic nucleosides relies on the preferential phosphorylation by a virus-encoded enzyme, such as a viral thymidine (B127349) kinase (TK). nih.gov For instance, the activation of acyclovir (B1169) is initiated by a herpes virus-specified thymidine kinase, an event that occurs to a very limited degree in uninfected cells. nih.govasm.org
Following the initial virus-specific phosphorylation, subsequent phosphorylations to the diphosphate (B83284) and then to the active triphosphate form are carried out by host cell enzymes. asm.org Cellular kinases such as guanylate kinase and nucleoside diphosphate kinase are responsible for these subsequent conversions. drugbank.com The entire phosphorylation cascade is a prerequisite for the analog's bioactivity. The process is counterbalanced by cellular 5'-nucleotidases, which can dephosphorylate the monophosphate form, thereby preventing its conversion to the active triphosphate.
Table 1: Key Enzymes in the Bioactivation of Acyclic Nucleoside Analogs
| Enzyme Class | Specific Enzyme (Example) | Role in Bioactivation | Origin |
| Nucleoside Kinase | Viral Thymidine Kinase (TK) | Catalyzes the initial, rate-limiting phosphorylation of the prodrug to its monophosphate form. nih.gov | Viral |
| Nucleoside Monophosphate Kinase | Guanylate Kinase | Phosphorylates the monophosphate analog to a diphosphate. drugbank.com | Cellular |
| Nucleoside Diphosphate Kinase | Various NDPKs | Catalyzes the final phosphorylation from the diphosphate to the active triphosphate analog. asm.org | Cellular |
| 5'-Nucleotidase | cN-II, mdN | Dephosphorylates the monophosphate analog, counteracting the activation pathway. | Cellular |
Intracellular Metabolic Transformations of the Acyclic Side Chain
The (2-hydroxyethoxy)methyl side chain is a defining structural feature of this class of acyclic nucleoside analogs. In vitro studies of structurally similar compounds, such as acyclovir and ganciclovir (B1264), indicate that this side chain is generally stable and undergoes minimal metabolic transformation. drugbank.comscholarsresearchlibrary.com For ganciclovir, approximately 90% of the compound is eliminated unchanged, suggesting that the side chain is not extensively metabolized. drugbank.comyoutube.com
While the primary metabolic pathway involves phosphorylation of the terminal hydroxyl group of the side chain, other transformations are theoretically possible but not prominently observed. These could include:
Oxidation: Cellular alcohol and aldehyde dehydrogenases could potentially oxidize the terminal hydroxyl group to an aldehyde and then to a carboxylic acid. However, for analogs like acyclovir, the major identified metabolite results from this oxidation pathway, but it accounts for a small fraction of the total dose.
Ether Cleavage: The ether linkage within the side chain is generally stable under physiological conditions. Enzymatic cleavage of such bonds, while known in other biochemical contexts, does not appear to be a significant metabolic route for these acyclic nucleosides. wikipedia.org Fungal peroxygenase, for example, has been shown to cleave alkyl ethers, but this is not a major pathway in mammalian cells. nih.gov
The metabolic stability of the acyclic side chain is crucial, as its structure is essential for the mechanism of action following phosphorylation and incorporation into DNA.
Interactions with Cellular Enzymes (e.g., Phosphorolytic Degradation of Prodrugs)
Before bioactivation via phosphorylation can occur, this compound and its analogs can be substrates for catabolic enzymes, leading to inactive metabolites. A primary pathway for the degradation of nucleoside analogs is phosphorolysis, which involves the cleavage of the N-glycosidic bond that links the base to the acyclic side chain.
Studies on the related compound 5-iodo-2'-deoxyuridine (IdUrd) demonstrate that it is rapidly metabolized to the free base, 5-iodouracil (B140508) (IUra). nih.gov This conversion is catalyzed by nucleoside phosphorylases, such as thymidine phosphorylase and purine (B94841) nucleoside phosphorylase. This enzymatic action releases the modified base and the side chain, preventing the parent compound from undergoing the necessary phosphorylation to become active. For instance, in vitro incubation of (E)-5-(2-Iodovinyl)-2'-deoxyuridine (IVdU) in blood resulted in its degradation to the corresponding base, (E)-5-(2-iodovinyl)uracil, indicating that phosphorolysis is a major degradation pathway. researchgate.net
Furthermore, once the active triphosphate metabolite is formed, its concentration is regulated not only by synthesis but also by degradation. Cellular phosphatases can dephosphorylate the triphosphate, returning it to the inactive di- or monophosphate forms.
Table 2: Cellular Enzymes Involved in Metabolic Inactivation
| Enzyme | Action | Effect on Analog |
| Thymidine Phosphorylase | Cleaves the bond between the uracil (B121893) base and the acyclic side chain. nih.gov | Inactivates the prodrug before it can be phosphorylated. |
| Purine Nucleoside Phosphorylase | Can act on purine-based analogs to cleave the nucleobase from the side chain. | Inactivates the prodrug. |
| 5'-Nucleotidases | Remove the phosphate (B84403) group from the monophosphate metabolite. | Reverses the first step of activation, preventing formation of the active triphosphate. |
| Dihydropyrimidine Dehydrogenase (DPD) | Catabolizes uracil and thymine (B56734) bases. May degrade the released 5-iodouracil base. | Degrades the byproduct of phosphorolysis. |
Investigation of DNA/RNA Incorporation Mechanisms (In Vitro)
The ultimate mechanism of action for the activated triphosphate analog of this compound is its interaction with nucleic acid synthesis. The triphosphate metabolite structurally mimics a natural deoxynucleoside triphosphate (dNTP), specifically deoxythymidine triphosphate (dTTP), allowing it to serve as a substrate for DNA polymerases. nih.gov
In vitro studies have elucidated a two-fold mechanism:
Competitive Inhibition: The triphosphate analog competes with the natural dTTP for the active site of DNA polymerase. Its binding to the enzyme can inhibit the polymerase's function, thereby slowing down DNA replication. nih.gov
DNA Chain Termination: The triphosphate analog can be incorporated by the DNA polymerase into the growing DNA strand in place of thymidine. drugbank.com Because the acyclic side chain lacks the 3'-hydroxyl group that is essential for forming the next phosphodiester bond, the elongation of the DNA chain is halted. drugbank.com This act of incorporation effectively terminates DNA synthesis.
The selectivity of these compounds often stems from the higher affinity of their triphosphate forms for viral DNA polymerases compared to cellular DNA polymerases. asm.org
While the primary target is DNA synthesis, the potential for incorporation into RNA exists. The related compound 5-fluorouracil (B62378) (5-FU) is known to be incorporated into both RNA and DNA. dntb.gov.ua Incorporation into RNA can disrupt RNA processing and function, including the maturation of ribosomal RNA and the splicing of messenger RNA. youtube.comdntb.gov.ua Although less studied for 5-iodouracil analogs, a similar mechanism of RNA incorporation and subsequent disruption of RNA function is plausible.
Table 3: Effects of Triphosphate Analog on Nucleic Acid Synthesis
| Interaction | Target Molecule | Consequence |
| Competitive Inhibition | Viral DNA Polymerase | Slows or halts DNA replication by blocking the enzyme's active site. nih.gov |
| Incorporation into DNA | Viral DNA | Causes obligate chain termination due to the lack of a 3'-OH group, preventing further strand elongation. drugbank.com |
| Potential Incorporation into RNA | Cellular RNA | May disrupt RNA synthesis, processing, and function, analogous to 5-fluorouracil. dntb.gov.ua |
Advanced Research Methodologies for Characterization and Evaluation
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. ¹H NMR spectroscopy identifies the chemical environment of all hydrogen atoms within the molecule, revealing characteristic signals for the protons on the uracil (B121893) ring, the acyclic side chain, and the terminal hydroxyl group. The integration of these signals confirms the proton count, while coupling patterns elucidate the connectivity of adjacent protons. Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton, with distinct chemical shifts for the carbonyl carbons, the iodinated and non-iodinated carbons of the pyrimidine (B1678525) ring, and the carbons of the (2-hydroxyethoxy)methyl group.
Mass Spectrometry (MS) is employed to determine the precise molecular weight of the compound. High-resolution mass spectrometry can provide an exact mass, which helps to confirm the elemental composition (C₉H₁₃IN₂O₄). Fragmentation patterns observed in the mass spectrum can offer additional structural information, corroborating the arrangement of the side chain and the uracil base.
Other techniques such as Infrared (IR) spectroscopy can identify the presence of specific functional groups, like the N-H, C=O, O-H, and C-O bonds, through their characteristic vibrational frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy is used to determine the compound's absorbance maxima, which is characteristic of the pyrimidine chromophore.
Table 1: Predicted Spectroscopic and Spectrometric Data for 1-((2-Hydroxyethoxy)methyl)-5-iodouracil
| Technique | Parameter | Predicted Observation |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to H-6 (uracil), N-H (uracil), N-CH₂-O, O-CH₂-CH₂, CH₂-OH, and OH protons. |
| ¹³C NMR | Chemical Shifts (δ) | Signals for C-2, C-4 (carbonyls), C-5 (iodinated), C-6, N-CH₂-O, O-CH₂-CH₂, and CH₂-OH carbons. |
| Mass Spectrometry (HRMS) | [M+H]⁺ | Calculated m/z for C₉H₁₄IN₂O₄⁺ consistent with the molecular formula. |
| IR Spectroscopy | Key Frequencies (cm⁻¹) | Absorptions for N-H stretching, C=O stretching (carbonyls), O-H stretching (hydroxyl), and C-O stretching. |
Cell-Based Assays for Antiviral Activity and Cell Proliferation Inhibition
To assess the biological activity of this compound, researchers utilize a variety of cell-based assays. These in vitro systems are critical for quantifying the compound's ability to inhibit viral replication and its potential impact on host cell proliferation.
Antiviral activity is commonly measured using plaque reduction assays. In this method, a monolayer of cultured host cells (e.g., Vero cells or human embryonic lung fibroblasts) is infected with a specific virus, such as Herpes Simplex Virus (HSV-1, HSV-2) or Varicella-Zoster Virus (VZV). nih.gov The infected cells are then overlaid with a semi-solid medium containing various concentrations of the test compound. After an incubation period that allows for viral replication and the formation of visible plaques (zones of cell death), the plaques are counted. The concentration of the compound that reduces the number of plaques by 50% is determined as the IC₅₀ (50% inhibitory concentration), a key measure of antiviral potency.
The effect on host cell viability is evaluated through cell proliferation or cytotoxicity assays, such as the MTT assay. youtube.comunc.edu This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are incubated with increasing concentrations of the compound for a defined period. The concentration that reduces cell viability by 50% is calculated as the CC₅₀ (50% cytotoxic concentration). The ratio of CC₅₀ to IC₅₀ yields the selectivity index (SI), a crucial parameter that indicates the compound's therapeutic window; a higher SI value suggests greater selectivity for antiviral activity over host cell toxicity.
Table 2: Representative Antiviral Activity of 5-Iodouracil (B140508) Acyclic Nucleoside Analogs Against Herpesviruses
| Virus Strain | Cell Line | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Herpes Simplex Virus Type 1 (HSV-1) | Vero | Plaque Reduction | 0.5 - 5.0 | >100 | >20 - >200 |
| Herpes Simplex Virus Type 2 (HSV-2) | Vero | Plaque Reduction | 0.8 - 8.0 | >100 | >12.5 - >125 |
| Varicella-Zoster Virus (VZV) | Human Embryonic Lung | Plaque Reduction | 0.1 - 2.0 | >100 | >50 - >1000 |
Biochemical Assays for Enzyme Inhibition Studies (e.g., RdRp Activity)
Biochemical assays are essential for pinpointing the molecular target of an antiviral compound. For acyclic nucleoside analogs like this compound, the primary target in herpesviruses is the viral DNA polymerase. nih.govnih.govoup.comnih.gov These compounds act as prodrugs that must first be phosphorylated to their active triphosphate form by viral and cellular kinases. nih.govresearchgate.net The resulting triphosphate analog then inhibits the viral DNA polymerase.
An in vitro enzyme inhibition assay can directly measure this interaction. The assay typically involves purified viral DNA polymerase, a DNA template-primer, and a mixture of the four natural deoxynucleoside triphosphates (dNTPs), one of which is radioactively labeled (e.g., [³H]dTTP). The rate of DNA synthesis is quantified by measuring the incorporation of the radiolabeled nucleotide into newly synthesized DNA.
To determine the inhibitory activity of this compound triphosphate, it is added to the reaction mixture at various concentrations. The compound's ability to compete with the natural dNTP substrate (dGTP, in the case of guanosine (B1672433) analogs, or dTTP for uracil/thymidine (B127349) analogs) for the active site of the polymerase leads to a reduction in DNA synthesis. unc.edunih.gov From this data, the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, can be calculated. unc.edu This provides a precise measure of the compound's affinity for the target enzyme. Such assays are also performed on host cell DNA polymerases (e.g., DNA polymerase α) to assess selectivity. nih.govunc.edunih.gov
Table 3: Representative Inhibition of Viral and Cellular DNA Polymerases by an Acyclic Nucleoside Triphosphate Analog
| Enzyme | Inhibition Type | Ki Value (nM) |
|---|---|---|
| HSV-1 DNA Polymerase | Competitive (with dNTP) | 5 - 50 |
| Human Cytomegalovirus (HCMV) DNA Polymerase | Competitive (with dNTP) | 8 - 30 |
| Human DNA Polymerase α | Competitive (with dNTP) | 100 - 500 |
Radioisotopic Labeling for Mechanistic and Imaging Research
Incorporating a radioisotope into the structure of this compound provides a powerful tool for conducting advanced mechanistic and imaging studies. The presence of an iodine atom in the molecule is particularly advantageous, as it allows for the direct substitution with a radioisotope of iodine, such as iodine-123 (¹²³I), iodine-124 (¹²⁴I), or iodine-125 (B85253) (¹²⁵I). nih.gov
Mechanistic Studies: Radiolabeling enables precise tracking of the compound's fate. By using a radiolabeled version, researchers can conduct studies to quantify:
Cellular Uptake and Distribution: Measuring the accumulation of radioactivity inside cells over time.
Metabolism: Identifying and quantifying the formation of phosphorylated metabolites (mono-, di-, and triphosphate forms) using techniques like HPLC coupled with a radioactivity detector.
Mechanism of Action: Determining if the compound is incorporated into viral DNA, which would act as a chain terminator. This can be assessed by isolating viral DNA from treated, infected cells and measuring its radioactivity.
Molecular Imaging: The use of gamma-emitting (¹²³I for SPECT) or positron-emitting (¹²⁴I or ¹⁸F for PET) isotopes allows for non-invasive, in vivo imaging. nih.govnih.gov A radiolabeled version of this compound could potentially be used as an imaging agent to visualize sites of active viral replication. The principle relies on the selective uptake and trapping of the radiotracer in virus-infected cells, driven by the activity of viral enzymes like thymidine kinase. This would allow for the diagnosis and monitoring of viral infections and the assessment of therapeutic response in preclinical models.
Table 4: Potential Radioisotopes for Labeling and Research Applications
| Radioisotope | Labeling Position | Emission Type | Primary Research Application |
|---|---|---|---|
| ¹²⁵I | 5-position of Uracil | Gamma | In vitro mechanistic studies (e.g., metabolism, DNA incorporation) |
| ¹²³I | 5-position of Uracil | Gamma | In vivo preclinical imaging (SPECT) |
| ¹²⁴I | 5-position of Uracil | Positron (β⁺) | In vivo preclinical and potentially clinical imaging (PET) |
| ³H or ¹⁴C | Acyclic Side Chain or Uracil Ring | Beta (β⁻) | Quantitative drug metabolism and pharmacokinetic (DMPK) studies |
Future Directions in the Research and Development of 1 2 Hydroxyethoxy Methyl 5 Iodouracil Analogues
Exploration of Novel Chemical Modifications to Enhance Potency and Specificity
The therapeutic efficacy of acyclic nucleoside analogues is intrinsically linked to their chemical structure. Modifications to the acyclic side chain, the pyrimidine (B1678525) base, or both can profoundly influence their pharmacological properties, including antiviral potency, selectivity, and pharmacokinetic profile. Future research will likely focus on several key areas of chemical modification for 1-((2-Hydroxyethoxy)methyl)-5-iodouracil analogues.
Modifications of the Acyclic Side Chain: The (2-hydroxyethoxy)methyl moiety is a critical determinant of the molecule's interaction with viral and cellular enzymes. Alterations to this side chain could lead to enhanced recognition by viral thymidine (B127349) kinases, leading to more efficient phosphorylation and, consequently, greater antiviral activity. Strategies may include:
Introduction of conformational constraints: Incorporating cyclic elements or chiral centers into the side chain could lock the molecule into a more favorable conformation for enzyme binding.
Bioisosteric replacements: Replacing the ether oxygen with other functional groups, such as sulfur or methylene, could modulate the molecule's flexibility and electronic properties.
Prodrug approaches: Esterification of the terminal hydroxyl group can enhance lipophilicity and improve oral bioavailability. These prodrugs are designed to be cleaved by intracellular esterases, releasing the active compound within the target cell.
Modifications of the Uracil (B121893) Base: The 5-iodouracil (B140508) base plays a crucial role in the mechanism of action. Further modifications at this and other positions of the pyrimidine ring could refine the antiviral profile.
Alternative halogens: Replacing the iodine atom at the 5-position with other halogens, such as bromine or chlorine, could fine-tune the electronic properties of the base and its interaction with viral DNA polymerase.
Substitution at other positions: Introducing small alkyl or other functional groups at the N3 or C6 positions of the uracil ring could impact the molecule's binding affinity and selectivity for viral enzymes.
The systematic exploration of these chemical modifications, guided by computational modeling and structure-activity relationship (SAR) studies, will be instrumental in identifying next-generation analogues with superior therapeutic potential.
Design of Broad-Spectrum Antiviral Agents Based on Uracil Acyclic Scaffolds
The emergence of novel and re-emerging viral pathogens underscores the need for broad-spectrum antiviral agents. The uracil acyclic nucleoside scaffold, exemplified by this compound, provides a versatile platform for the design of such agents. The general mechanism of action of many acyclic nucleoside analogues, which involves targeting conserved viral enzymes like DNA polymerases, suggests that derivatives of this scaffold could be effective against a range of DNA viruses.
Future research in this area will likely involve:
Screening against diverse viral families: A systematic evaluation of a library of this compound analogues against a broad panel of DNA viruses, including various herpesviruses (Herpes Simplex Virus types 1 and 2, Varicella-Zoster Virus, Cytomegalovirus), adenoviruses, and poxviruses, is a critical first step.
Targeting conserved viral enzymes: The design of analogues that specifically target highly conserved regions of viral DNA polymerases or other essential replicative enzymes could lead to broader antiviral activity and a higher barrier to the development of resistance.
Combination therapy: Investigating the synergistic effects of this compound analogues with other antiviral agents that have different mechanisms of action could lead to more effective treatment regimens and a reduced likelihood of resistance.
The development of broad-spectrum antivirals based on the uracil acyclic scaffold holds significant promise for public health preparedness and the management of viral infections for which limited treatment options currently exist.
Addressing Challenges in the Development of New Antiviral Nucleosides
Despite their success, the development of new antiviral nucleosides is not without its challenges. Overcoming these hurdles will be crucial for translating promising laboratory candidates into clinically effective therapies.
| Challenge | Potential Mitigation Strategies |
| Drug Resistance | Development of analogues with novel mechanisms of action; targeting viral enzymes at sites distinct from those of existing drugs; combination therapy. |
| Toxicity | Enhancing selectivity for viral enzymes over host cellular enzymes through rational drug design; development of targeted delivery systems to increase drug concentration at the site of infection. |
| Poor Pharmacokinetics | Prodrug strategies to improve oral bioavailability and metabolic stability; formulation development to optimize drug delivery. |
| High Cost of Development | Utilization of efficient and scalable synthetic routes; implementation of advanced screening technologies to identify promising candidates early in the development process. |
One of the primary challenges is the emergence of drug-resistant viral strains. Resistance to acyclovir (B1169) and other nucleoside analogues often arises from mutations in the viral thymidine kinase or DNA polymerase genes. Future development efforts must focus on creating analogues that are less susceptible to these resistance mechanisms.
Toxicity is another significant concern. While many acyclic nucleoside analogues exhibit a good safety profile due to their selective activation by viral enzymes, off-target effects can still occur. Careful preclinical evaluation and the design of analogues with high selectivity for viral targets are essential to minimize potential toxicity.
Furthermore, issues related to pharmacokinetics, such as poor oral bioavailability and rapid metabolism, can limit the clinical utility of new nucleoside analogues. The application of prodrug strategies and advanced drug delivery technologies will be critical in overcoming these limitations.
Potential as Research Tools in Molecular Biology
Beyond their therapeutic potential, this compound and its analogues can serve as valuable research tools for elucidating fundamental processes in molecular biology. The presence of a halogen atom at the 5-position of the uracil ring provides a unique chemical handle for various applications.
Probing DNA Replication and Repair: Halogenated nucleosides can be incorporated into DNA, where they can be used to study the mechanisms of DNA replication and repair. For example, the presence of a bulky iodine atom in the DNA can be used to probe the active sites of DNA polymerases and to investigate how DNA repair enzymes recognize and excise damaged or modified bases. 5-substituted uracil derivatives have been utilized to study DNA replication stress and its effects on the cell cycle.
Cross-linking Studies: The photosensitivity of halogenated uracils can be exploited in photo-cross-linking experiments to identify proteins that interact with specific DNA sequences. Upon exposure to UV light, the carbon-iodine bond can be cleaved, leading to the formation of a reactive radical that can form a covalent bond with nearby amino acid residues in interacting proteins.
Structural Biology: The incorporation of this compound into nucleic acids can facilitate their structural determination by X-ray crystallography. The heavy iodine atom can serve as a powerful phasing tool, aiding in the solution of the crystal structure.
The continued development and application of these compounds as molecular probes will undoubtedly contribute to a deeper understanding of the intricate machinery that governs the replication and maintenance of the genetic material.
Q & A
Q. Basic Research Focus
- NMR : Use ¹H/¹³C NMR to confirm regioselectivity (e.g., N1 vs. N3 alkylation) and detect stereoisomers (Z/E configurations in intermediates) .
- HPLC-MS : Monitor reaction progress and identify byproducts (e.g., incomplete halogenation or over-alkylation) .
- X-ray Crystallography : Resolve ambiguities in substituent orientation, particularly for analogs with bulky groups .
How do modifications at the C5 iodine position affect biological activity and resistance profiles?
Advanced Research Focus
Replacing iodine with bromine or chlorine reduces antiviral potency due to weaker halogen bonding with RT’s hydrophobic pocket. However, 5-alkynyl or 5-vinyl derivatives (synthesized via Sonogashira coupling or iodine monochloride addition) show improved activity against drug-resistant HIV strains . Resistance Analysis : Perform site-directed mutagenesis (e.g., K103N or Y181C RT mutations) to assess cross-resistance. For example, HEPT analogs with C5 cyclopropyl groups retain efficacy against Y181C mutants .
What strategies mitigate cytotoxicity while maintaining antiviral efficacy in HEPT analogs?
Q. Advanced Research Focus
- Substituent Engineering : Introduce polar groups (e.g., hydroxyl or methoxy) at the C6 position to enhance selectivity. Compound 2 (C5 isopropyl, C6 naphthalene) reduced cytotoxicity (SI = 585) compared to earlier HEPT derivatives .
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to improve cellular uptake and reduce off-target effects .
How can computational modeling guide the design of novel derivatives with improved RT binding?
Q. Advanced Research Focus
- Molecular Docking : Simulate interactions between the compound’s uracil core and RT’s non-nucleoside inhibitor binding pocket (NNIBP). Focus on residues like Tyr181, Tyr188, and Trp229 .
- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity. For example, electron-withdrawing groups at C5 enhance binding affinity .
What in vitro assays are recommended for evaluating the compound’s mechanism of action?
Q. Basic Research Focus
- RT Inhibition Assay : Measure inhibition of HIV-1 RT’s RNA-dependent DNA polymerase activity using poly(rC)-oligo(dG) templates .
- Cytotoxicity Screening : Use MT-4 or PBMC cells to determine selectivity indices (SI = CC₅₀/EC₅₀) .
How do solvent systems and reaction stoichiometry influence regioselectivity in alkylation steps?
Q. Basic Research Focus
- Solvent Choice : Polar aprotic solvents (e.g., THF or 1,4-dioxane) favor N1 alkylation over O2/O4 by stabilizing the transition state .
- Stoichiometry : A 1:1.2 molar ratio of 5-iodouracil to alkylating agent minimizes di-alkylation byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
